molecular formula C25H17Cl2F2N3OS B12465194 2-[5-(2,4-dichlorophenyl)-3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-1,3-thiazole

2-[5-(2,4-dichlorophenyl)-3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-1,3-thiazole

Cat. No.: B12465194
M. Wt: 516.4 g/mol
InChI Key: LIWXWYNAWKWQMT-UHFFFAOYSA-N
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Description

2-[5-(2,4-dichlorophenyl)-3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-1,3-thiazole is a synthetic organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is characterized by its complex structure, which includes multiple aromatic rings and various substituents such as chlorine, fluorine, and methoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2,4-dichlorophenyl)-3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-1,3-thiazole typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as substituted phenylhydrazines and thioamides, followed by cyclization reactions to form the thiazole ring. Common reagents used in these reactions include hydrazine derivatives, thioamides, and various halogenated aromatic compounds. Reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acids or bases.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. Industrial methods may also involve the use of automated reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[5-(2,4-dichlorophenyl)-3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Halogen atoms in the aromatic rings can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, with typical conditions involving controlled temperatures, specific solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the aromatic rings.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: The compound could be investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[5-(2,4-dichlorophenyl)-3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-1,3-thiazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. These interactions can lead to the modulation of various biochemical pathways, resulting in the observed biological effects. The exact molecular targets and pathways involved would require further experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2-[5-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-1,3-thiazole: A similar compound with a different substitution pattern on the aromatic rings.

    2-[5-(2,4-dichlorophenyl)-3-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-1,3-thiazole: Another related compound with variations in the substituents.

Uniqueness

The uniqueness of 2-[5-(2,4-dichlorophenyl)-3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-1,3-thiazole lies in its specific combination of substituents and the resulting chemical properties

Properties

Molecular Formula

C25H17Cl2F2N3OS

Molecular Weight

516.4 g/mol

IUPAC Name

2-[3-(2,4-dichlorophenyl)-5-(3-fluoro-4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-(4-fluorophenyl)-1,3-thiazole

InChI

InChI=1S/C25H17Cl2F2N3OS/c1-33-24-9-4-15(10-20(24)29)21-12-23(18-8-5-16(26)11-19(18)27)32(31-21)25-30-22(13-34-25)14-2-6-17(28)7-3-14/h2-11,13,23H,12H2,1H3

InChI Key

LIWXWYNAWKWQMT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(C2)C3=C(C=C(C=C3)Cl)Cl)C4=NC(=CS4)C5=CC=C(C=C5)F)F

Origin of Product

United States

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